N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
An in-depth examination of the properties, primary applications, and methodologies associated with the deuterated internal standard, N-Acetyl Norgestimate-d6.
Core Concepts: Understanding N-Acetyl Norgestimate-d6
N-Acetyl Norgestimate-d6 is a stable, isotopically labeled form of N-Acetyl Norgestimate (B1679921). It is a synthetic derivative of norgestimate, a progestin widely used in oral contraceptives. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for bioanalytical studies involving norgestimate and its metabolites.
The primary and critical use of N-Acetyl Norgestimate-d6 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of norgestimate and its metabolites in complex biological matrices such as plasma and urine by correcting for variability during sample preparation and analysis.
Physicochemical and Pharmacokinetic Data
A comprehensive understanding of the physicochemical properties of N-Acetyl Norgestimate-d6 and the pharmacokinetic profile of its parent compound, norgestimate, is essential for its effective use in research.
Physicochemical Properties of N-Acetyl Norgestimate-d6
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| CAS Number | 1263195-02-3 | [1] |
| Appearance | White solid | [1] |
| Purity | 98.6% by HPLC | [1] |
| Isotopic Enrichment | >98% atom D | [1] |
Pharmacokinetic Parameters of Norgestimate and its Major Active Metabolites
Norgestimate is a prodrug that is rapidly and extensively metabolized upon oral administration. Its primary active metabolites are norelgestromin (B1679859) (NGMN) and norgestrel (B7790687) (NG).[2][3] The following table summarizes key pharmacokinetic parameters in humans.
| Parameter | Norelgestromin (NGMN) | Norgestrel (NG) |
| Tmax (hours) | ~2 | ~1.7 |
| Cmax (ng/mL) | 1.82 (Day 21, Cycle 3) | 2.79 (Day 21, Cycle 3) |
| AUC (h*ng/mL) | 16.1 (Day 21, Cycle 3) | 49.9 (Day 21, Cycle 3) |
| Protein Binding | ~99% (to albumin) | >97% (92.5% to SHBG) |
| Half-life (hours) | 12-30 | 36.4 ± 10.2 |
Data sourced from DrugBank Online and PubChem.[2][4]
Receptor Binding Affinities
The biological activity of norgestimate is mediated through its active metabolites, which bind to progesterone (B1679170) and androgen receptors.
| Compound | Progesterone Receptor (RBA vs. Progesterone) | Androgen Receptor (RBA vs. Dihydrotestosterone) |
| Norgestimate | Similar to Progesterone | 0.003 |
| 17-deacetyl norgestimate | Similar to Progesterone | 0.013 |
| 3-keto norgestimate | ~5x Progesterone | 0.025 |
| Levonorgestrel | ~5x Progesterone | 0.118 - 0.220 |
Data sourced from PubMed.[5][6]
Experimental Protocols: Bioanalytical Method Using a Deuterated Internal Standard
The use of a deuterated internal standard like N-Acetyl Norgestimate-d6 is a cornerstone of robust bioanalytical method development and validation.[7][8] Below is a detailed methodology for a typical LC-MS/MS assay.
Objective
To accurately quantify the concentration of norgestimate and its metabolites in a biological matrix (e.g., human plasma) using N-Acetyl Norgestimate-d6 as an internal standard.
Materials
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Blank biological matrix (e.g., plasma) from at least six different sources.
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Analyte (norgestimate) and internal standard (N-Acetyl Norgestimate-d6) stock solutions of known concentrations.
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Liquid chromatography-mass spectrometry (LC-MS/MS) system.
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Appropriate solvents for extraction and mobile phases.
Sample Preparation (Liquid-Liquid Extraction)
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Spiking: To a 100 µL aliquot of the biological matrix, add a known amount of the internal standard, N-Acetyl Norgestimate-d6.
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Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
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Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
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Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
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Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
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Chromatographic Separation: Inject a portion of the reconstituted sample onto a suitable C18 analytical column. Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard from matrix components.
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Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (norgestimate) and the internal standard (N-Acetyl Norgestimate-d6).
Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Signaling Pathways and Mechanism of Action
Norgestimate, through its active metabolites, exerts its effects by interacting with steroid hormone receptors, primarily the progesterone receptor.
Contraceptive Mechanism of Action
The primary contraceptive effect of norgestimate is achieved through the negative feedback on the hypothalamic-pituitary-gonadal axis.[2][4]
Caption: Norgestimate's contraceptive effect via the hypothalamic-pituitary-ovarian axis.
Mechanism of Action in Acne Treatment
Norgestimate is also effective in treating acne vulgaris. This is primarily due to its anti-androgenic effects.[9][10]
Caption: Anti-androgenic mechanism of Norgestimate in the treatment of acne.
Progesterone Receptor Signaling
The genomic signaling pathway of progestins like norgestimate's active metabolites involves binding to intracellular progesterone receptors (PR), which then act as transcription factors to regulate gene expression.[11][12]
Caption: Genomic signaling pathway of progestins via the progesterone receptor.
References
- 1. esschemco.com [esschemco.com]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Tri-Sprintec (Norgestimate and Ethinyl Estradiol Tablets-Triphasic Regimen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Pathway [gentarget.com]
